Tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-cyanopyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-14(2,3)21-13(20)19-8-6-18(7-9-19)12-16-5-4-11(10-15)17-12/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXQCMFMNQGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501161767 | |
| Record name | 1,1-Dimethylethyl 4-(4-cyano-2-pyrimidinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135283-51-0 | |
| Record name | 1,1-Dimethylethyl 4-(4-cyano-2-pyrimidinyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(4-cyano-2-pyrimidinyl)-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501161767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate (CAS No. 1135283-51-0) is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C14H19N5O2
- Molecular Weight : 289.33 g/mol
- IUPAC Name : this compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazine and pyrimidine rings followed by esterification to create the tert-butyl group. The compound's mechanism of action is believed to involve interactions with specific enzymes or receptors, potentially leading to inhibition or activation of biological pathways.
Antimicrobial Properties
Research indicates that derivatives of pyrazinecarboxamides exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis, with certain derivatives achieving up to 72% inhibition rates in vitro . The structure-activity relationship (SAR) suggests that modifications at the pyrimidine and pyrazine moieties can enhance biological activity.
Antifungal Activity
Studies have demonstrated that related pyrazine derivatives possess antifungal properties. For example, certain substituted pyrazinecarboxamides have been effective against Trichophyton mentagrophytes, a common fungal pathogen . The minimum inhibitory concentration (MIC) for effective compounds was reported as low as 31.25 µmol/mL.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may target pantothenate synthetase, an enzyme crucial for bacterial survival, making it a potential candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Future Directions
The biological activities of this compound warrant further exploration. Future research could focus on:
- Optimization of Structure : Modifying chemical structures to enhance potency and selectivity.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- Clinical Applications : Investigating its potential in clinical settings for treating infections caused by resistant pathogens.
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the pyrimidine ring, alternative heterocycles, or modifications to the piperazine backbone. Below is a detailed comparison:
Substituent Variations on Pyrimidine
Key Observations :
- The cyano group increases polarity and metabolic stability compared to chloro or methyl groups, making the target compound more suitable for aqueous-phase reactions .
- Chloro and methyl substituents improve lipophilicity, enhancing membrane permeability in drug candidates .
Heterocycle Replacements
Key Observations :
- Pyrimidine derivatives exhibit stronger aromatic stacking interactions compared to non-aromatic tetrahydro-pyran, favoring target binding in enzyme inhibition .
- Thiazole-containing analogs are more reactive due to the sulfur atom, enabling metal-catalyzed functionalization .
Piperazine Backbone Modifications
Key Observations :
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate generally involves:
- Construction of the tetrahydro-1(2H)-pyrazinecarboxylate core,
- Introduction of the tert-butyl protecting group on the carboxylate,
- Functionalization of the pyrimidine ring with a cyano substituent,
- Coupling of the pyrimidinyl moiety to the pyrazinecarboxylate framework.
The synthesis typically employs protected amine intermediates and nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to install the pyrimidinyl substituent.
Key Preparation Steps and Conditions
Formation of Tert-butyl Protected Pyrazinecarboxylate
- Starting from a pyrazine derivative, the carboxylate group is protected by tert-butyl esterification using reagents such as tert-butyl chloroformate or via carbamate formation.
- Typical solvents: dichloromethane (DCM), tetrahydrofuran (THF).
- Catalysts/additives: 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA).
- Temperature: 0°C to room temperature.
- Reaction times: 1–18 hours depending on step.
Introduction of the 4-cyano-2-pyrimidinyl Group
- The pyrimidine ring bearing a cyano substituent at position 4 is introduced via nucleophilic substitution or coupling reactions.
- A common approach involves treatment of a suitable halogenated pyrimidine intermediate with pyrazine-based nucleophiles.
- Solvents: 1-butanol, dichloromethane, or DMF.
- Temperatures: reflux or room temperature depending on the step.
- Reagents: trialkyloxonium tetrafluoroborate (e.g., triethyloxonium tetrafluoroborate) to activate intermediates, hydrazides for ring closure or modification steps.
Coupling and Cyclization
- Hydrazide-mediated cyclization can be performed in refluxing 1-butanol to form fused bicyclic derivatives.
- Reaction times: 1 to 18 hours.
- The process can be done stepwise or as a one-pot reaction combining activation and cyclization steps without intermediate isolation.
Representative Experimental Data and Yields
Detailed Synthesis Example (Adapted from Patent WO2010125102A1)
Activation of Carboxylic Acid Intermediate:
- Treat compound (12) with oxalyl chloride or thionyl chloride in dichloromethane with catalytic N,N-dimethylformamide at 0°C to room temperature for 3–18 hours to form the acid chloride intermediate.
Formation of Activated Intermediate:
- Treat compound (8) with triethyloxonium tetrafluoroborate in dichloromethane at room temperature to generate an activated species.
-
- React the activated intermediate with a suitable hydrazide (compound 11) in refluxing 1-butanol for 1–18 hours to form the fused bicyclic product.
-
- Combine steps (2) and (3) in a single reaction vessel to convert compound (8) directly to the target compound without isolating intermediates, enhancing efficiency.
Comparative Notes on Related Compounds
- Similar synthetic strategies are used for related tert-butyl protected piperazine and piperidine derivatives bearing cyano and pyrimidinyl substituents, often involving nucleophilic aromatic substitution and carbamate protection steps.
- The yields and reaction conditions are generally consistent with the above methodology, indicating robustness of the approach.
Summary Table of Key Reagents and Conditions
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 4-(4-cyano-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxylate, and how do reaction conditions influence yield?
The synthesis typically involves coupling a pyrimidine derivative (e.g., 4-cyano-2-chloropyrimidine) with tert-butyl piperazinecarboxylate intermediates. Key steps include:
- Boc protection : Use of Boc (tert-butoxycarbonyl) groups to protect the piperazine nitrogen during functionalization .
- Nucleophilic substitution : Reaction of 4-cyano-2-chloropyrimidine with tert-butyl piperazinecarboxylate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol yields >90% purity.
Critical factors : Excess pyrimidine reagent (1.2–1.5 equiv) and inert atmosphere (N₂/Ar) minimize side reactions. Lower temperatures (<80°C) reduce decomposition but prolong reaction times .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H/¹³C NMR :
- Pyrimidine protons : Downfield signals at δ 8.6–9.0 ppm (pyrimidine C-H) and δ 6.5–7.5 ppm (aromatic protons from substituents) .
- Boc group : Singlet at δ 1.4–1.5 ppm (tert-butyl CH₃) and carbonyl (C=O) at δ 155–160 ppm in ¹³C NMR .
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (Boc C=O) confirm functional groups .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches calculated mass (e.g., C₁₆H₂₂N₅O₂: 340.1774) with <2 ppm error .
Validation : Compare with analogs like tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate (CAS 807624-20-0), which shares similar spectral features .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-cyano-2-pyrimidinyl substituent influence regioselectivity in further functionalization?
The electron-withdrawing cyano group and pyrimidine ring direct electrophilic substitution to the 5-position of the pyrimidine. For example:
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) occurs preferentially at the 5-position due to lower steric hindrance compared to the 2-position .
- Nitration : Nitrating agents (HNO₃/H₂SO₄) target the pyrimidine’s 5-position, confirmed by X-ray crystallography of intermediates (e.g., tert-butyl 4-(5-nitro-4-cyano-2-pyrimidinyl) derivatives) .
Challenges : Competing reactions at the piperazine nitrogen (e.g., Boc deprotection under acidic conditions) require careful pH control (pH 4–6) .
Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties, and how do they align with experimental data?
- ADME prediction : Tools like SwissADME or MOE calculate:
- LogP : ~2.1 (moderate lipophilicity, aligns with HPLC retention times) .
- Solubility : ~0.05 mg/mL in water (validated by shake-flask method) .
- Docking studies : The cyano group enhances binding to kinases (e.g., EGFR) via H-bonding with Lys721, as shown in molecular dynamics simulations .
Discrepancies : Predicted metabolic stability (t₁/₂ ~3 hours in liver microsomes) may overestimate in vivo results due to CYP450 isoform variability .
Q. How can researchers resolve contradictions in reported melting points and solubility for this compound?
- Melting point variability : Reported ranges (67–71°C vs. 84–89°C) stem from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify stable polymorphs .
- Solubility conflicts : Discrepancies in DMSO solubility (e.g., 50 mg/mL vs. 25 mg/mL) arise from hydration states. Karl Fischer titration confirms water content (<0.1% for anhydrous form) .
Recommendation : Standardize crystallization solvents (e.g., ethanol/water mixtures) and storage conditions (desiccated, -20°C) .
Methodological Challenges & Data Analysis
Q. What strategies mitigate Boc deprotection during synthetic modifications, and how is this monitored?
- Acid sensitivity : Avoid trifluoroacetic acid (TFA) in reactions; use milder acids (e.g., HCl/dioxane) at 0°C for partial deprotection .
- Monitoring : TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) or LC-MS detects Boc cleavage .
Case study : tert-butyl 4-(6-chloro-2-methylpyrimidinyl) analogs show no deprotection below pH 3, confirmed by ¹H NMR .
Q. How do researchers validate the compound’s stability in biological assays, and what are common degradation products?
- In vitro stability : Incubate in PBS (pH 7.4, 37°C) for 24 hours. Analyze by HPLC-UV:
- Degradation products : Hydrolysis of the Boc group yields piperazine intermediates (retention time ~5.2 min vs. 8.5 min for parent compound) .
- Mass spectrometry : Identify m/z 240.1 [M+H-Boc]⁺ and m/z 198.0 [M+H-Boc-CO₂]⁺ fragments .
Optimization : Add protease inhibitors (e.g., PMSF) to cell lysate assays to prevent enzymatic degradation .
Q. What crystallographic data are available for structural analogs, and how can they guide co-crystallization trials?
- X-ray data : Analog tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate (C₂₀H₂₇N₅O₃) crystallizes in monoclinic P21/n with unit cell parameters a=6.1925 Å, b=8.2636 Å, c=40.7287 Å .
- Co-crystallization : Use 30% PEG 4000 as precipitant and streak-seeding to replicate crystal packing motifs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
